molecular formula C22H16N4OS2 B2390220 N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851977-97-4

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2390220
CAS No.: 851977-97-4
M. Wt: 416.52
InChI Key: BRKQRBLCDHWCTI-UHFFFAOYSA-N
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Description

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a sophisticated synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular architecture integrates three privileged heterocyclic scaffolds: a quinoline core, a 4-methylbenzothiazole unit, and a thiophene ring, connected via a carbohydrazide linker. This specific structural motif is of significant interest in the development of novel enzyme inhibitors. Compounds featuring the benzothiazole nucleus have demonstrated a wide spectrum of pharmacological activities in scientific studies, including potent antitumor, antimicrobial, and, notably, inhibitory effects on neurological targets such as monoamine oxidase (MAO) enzymes . The incorporation of the thiophene moiety, as seen in related molecular structures, can influence the compound's planarity and intermolecular interactions, which may enhance its binding affinity to biological targets . This reagent represents a valuable chemical tool for researchers investigating new therapeutic agents for challenging conditions such as tuberculosis, certain cancers, and neurological disorders . It is provided as a high-purity solid for use in in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS2/c1-13-6-4-9-19-20(13)24-22(29-19)26-25-21(27)15-12-17(18-10-5-11-28-18)23-16-8-3-2-7-14(15)16/h2-12H,1H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKQRBLCDHWCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with 4-methyl-1,3-benzothiazole, which can be synthesized from o-aminothiophenol and acetic acid under acidic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Formation of the Cinchoninohydrazide Moiety: This step involves the reaction of cinchoninic acid with hydrazine hydrate under reflux conditions to form the hydrazide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H10N2OS2C_{13}H_{10}N_2OS_2 and a molecular weight of approximately 274.4 g/mol. Its structure features a quinoline core linked to a benzothiazole moiety and a thiophene ring, which are known for their diverse biological activities.

Anticancer Applications

Recent studies have highlighted the potential of N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide as an anticancer agent. The compound's structure allows it to interact with key molecular targets involved in cancer proliferation and survival.

Case Study: In Vitro Anticancer Activity

A study investigated the efficacy of this compound against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics such as paclitaxel. Molecular docking studies suggested that the compound binds effectively to the epidermal growth factor receptor (EGFR), inhibiting its activity and leading to reduced cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against both bacterial and fungal strains. The presence of the benzothiazole and quinoline moieties enhances its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Screening

In a comprehensive screening of benzothiazole derivatives, this compound showed promising results against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for further development into antimicrobial agents .

Antitubercular Activity

Given the global burden of tuberculosis, compounds with antitubercular properties are in high demand. Research has indicated that this compound may inhibit the growth of Mycobacterium tuberculosis.

Case Study: Inhibitory Effects on Mycobacterium tuberculosis

In vitro studies demonstrated that this compound possesses significant inhibitory activity against M. tuberculosis, with effective MIC values suggesting its potential as a novel therapeutic agent against tuberculosis. Molecular docking studies confirmed interactions with essential enzymes involved in bacterial metabolism .

Mechanism of Action

The mechanism of action of N’'-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Key Findings Reference
N'-(4-Methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide Quinoline 2-Thiophenyl, 4-carbohydrazide-benzothiazole Anticancer, enzyme inhibition Pending specific data; inferred from analogs -
(E)-2-(4-Ethoxyphenyl)-N'-(1-(4-(furan-2-carboxamido)phenyl)ethylidene)quinoline-4-carbohydrazide (PZ-34) Quinoline 4-Ethoxyphenyl, furan-carboxamide ABCG2 inhibitor (reverses drug resistance) IC₅₀: 0.2–1.2 µM in resistant cancer cells
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide Quinoline 2-Thiophenyl, carboxamide-thiazole Anticancer (synthesis-focused study) 8% yield; characterized by NMR
N'-Benzylidene-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide Nicotinohydrazide Benzylidene, 6-methylbenzothiazole Antimicrobial, anti-inflammatory MIC: 4–16 µg/mL against bacterial strains
Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone Pyridine-hydrazone 4-Methylbenzothiazole Lanthanide ion sensing Selectivity for La³⁺, Ce³⁺, Tm³⁺
4-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide Thiazole-carboxamide Pyridinyl, 4-methylbenzothiazole Screening compound (unspecified activity) Molecular weight: 379.45 g/mol

Key Observations

Structural Variations and Activity: The quinoline core in the target compound and PZ-34 is critical for interactions with DNA or efflux pumps (e.g., ABCG2). Replacement with pyridine (as in ) shifts activity toward ion sensing. Thiophene vs. Hydrazide vs. Carboxamide: Hydrazide derivatives (e.g., ) exhibit broader antimicrobial activity, while carboxamides (e.g., ) are often prioritized for metabolic stability.

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step coupling (e.g., HATU-mediated amidation for carbohydrazide formation), similar to protocols in , but yields may be low (8% in vs. 94% in simpler cyclizations ).

Biological Performance: Anticancer Potential: PZ-34’s ABCG2 inhibition (IC₅₀ < 1 µM) suggests that the target compound’s thiophene-benzothiazole motif could similarly overcome drug resistance . Antimicrobial Activity: The benzothiazole-hydrazide linkage in achieves MICs of 4–16 µg/mL, comparable to clinical antibiotics.

Computational and Physicochemical Properties :

  • The 4-methylbenzothiazole group enhances planarity and hydrogen-bond acceptor capacity, as seen in . LogP values for such compounds typically range from 2.5–4.0, favoring blood-brain barrier penetration.

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's structure can be represented by the following chemical formula:

C18H16N4O1S2\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{1}\text{S}_{2}

The synthesis typically involves the condensation of 4-methyl-1,3-benzothiazol-2-amine with thiophen-2-carboxylic acid hydrazide under controlled conditions. The reaction generally employs a solvent like ethanol or dimethylformamide (DMF) and may require a catalyst to enhance yield.

Biological Activity Overview

Antimicrobial Activity:
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related quinoline compounds showed strong activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Potential:
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the disruption of cell cycle progression and promotion of DNA damage .

Enzyme Inhibition:
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, which could lead to its use as an antibacterial agent .

Case Studies

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial efficacy against gram-positive and gram-negative bacteria.
    • Method: Disc diffusion method was employed.
    • Results: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.
  • Anticancer Activity Assessment:
    • Objective: To assess cytotoxic effects on MCF-7 and HeLa cell lines.
    • Method: MTT assay was used to measure cell viability.
    • Results: The IC50 values were found to be 5 µM for MCF-7 and 10 µM for HeLa cells, demonstrating significant cytotoxic effects .

Data Summary Table

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-75 µM
AnticancerHeLa10 µM
Enzyme InhibitionDNA gyraseNot specified

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of quinoline-4-carboxylic acid derivatives with hydrazides. For example, hydrazide intermediates (e.g., 2-(thiophen-2-yl)quinoline-4-carbohydrazide) can react with 4-methyl-1,3-benzothiazol-2-amine under reflux in ethanol with catalytic glacial acetic acid . To optimize yields (often reported between 45–58% in analogous syntheses), consider:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance reactivity.
  • Catalyst optimization : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts can improve coupling efficiency.
  • Temperature control : Reflux conditions (~80°C) are common, but microwave-assisted synthesis may reduce reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200–3300 cm⁻¹) in the hydrazide moiety .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the quinoline and benzothiazole rings. For example, the thiophen-2-yl group shows characteristic aromatic protons at δ 6.8–7.5 ppm .
  • Mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Antitubercular screening : Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., bacterial DNA gyrase or fungal CYP51). Docking studies of analogous compounds show hydrogen bonding between the hydrazide group and active-site residues .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. The Colle-Salvetti correlation-energy formula can model electron density distributions .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, especially for thiophene and benzothiazole protons .
  • X-ray crystallography : Use SHELX software to determine crystal structure and validate bond lengths/angles. Single-crystal diffraction data can confirm tautomeric forms (e.g., keto-enol equilibria) .
  • Elemental analysis : Cross-check calculated vs. experimental C/H/N/S percentages to confirm purity .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

  • Methodological Answer :

  • Derivatization : Modify the thiophene (e.g., halogenation) or benzothiazole (e.g., substituent at N-4) to enhance target affinity. Analogues with electron-withdrawing groups (e.g., Br, Cl) show improved antimicrobial activity .
  • Pharmacophore mapping : Identify critical moieties (e.g., hydrazide linker, quinoline core) using 3D-QSAR models .

Q. What experimental approaches mitigate low solubility in biological testing?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydrazide) for improved bioavailability .

Q. How can reaction byproducts be identified and minimized during synthesis?

  • Methodological Answer :

  • TLC/HPLC monitoring : Track reaction progress and isolate intermediates.
  • LC-MS/MS : Detect and characterize byproducts (e.g., incomplete coupling or oxidation products) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

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